2-ethyl-2-(hydroxymethyl)hexanoic Acid

Physicochemical characterization Solubility prediction Formulation science

Secure this bifunctional aliphatic hydroxyacid for demanding syntheses. Unlike 2-ethylhexanoic acid, its quaternary carbon center bearing both a carboxylic acid and a primary hydroxyl group enables chain extension in polyesterification, mixed ester plasticizer formulation, and chiral intermediate production. With a melting point of 45–46 °C facilitating precise stoichiometric control and a logP of 1.6499 ensuring predictable biphasic partitioning, this solid monomer mitigates the risk of branching architecture disruption that generic substitutes introduce. Enantiomerically resolved (2R)-form also available for stereoselective programs.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 101051-51-8
Cat. No. B009231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2-(hydroxymethyl)hexanoic Acid
CAS101051-51-8
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CO)C(=O)O
InChIInChI=1S/C9H18O3/c1-3-5-6-9(4-2,7-10)8(11)12/h10H,3-7H2,1-2H3,(H,11,12)
InChIKeyGOYVCPYTLIOSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-(hydroxymethyl)hexanoic Acid (CAS 101051-51-8): Structural Identity and Procurement-Relevant Baseline


2-Ethyl-2-(hydroxymethyl)hexanoic acid (CAS 101051-51-8; synonyms: 2-butyl-2-ethyl-3-hydroxypropionic acid, 2-ethyl-2-hydroxymethyl-hexanoic acid) is a branched-chain aliphatic hydroxycarboxylic acid with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol [1]. The compound features a quaternary carbon center bearing a carboxylic acid moiety, an ethyl substituent, and a hydroxymethyl group, yielding dual reactive sites (carboxyl and primary hydroxyl) within a single molecule [2]. This bifunctional architecture distinguishes it from simple branched monocarboxylic acids and linear hydroxyacids alike, positioning the compound as a specialized intermediate in pharmaceutical synthesis, specialty ester production, and polymer building block applications [3].

Why 2-Ethyl-2-(hydroxymethyl)hexanoic Acid Cannot Be Directly Substituted by In-Class Analogs


Generic substitution among branched aliphatic acids carries demonstrable risk due to this compound‘s unique quaternary carbon configuration bearing both a carboxyl group and a primary hydroxyl within a single molecule. Unlike simple branched acids such as 2-ethylhexanoic acid (CAS 149-57-5; C8H16O2), which lacks the hydroxymethyl group and therefore cannot participate in esterification, etherification, or polycondensation reactions at a secondary reactive site, 2-ethyl-2-(hydroxymethyl)hexanoic acid provides bifunctional reactivity that fundamentally alters downstream synthetic pathways [1]. Furthermore, the compound’s measured logP of 1.6499 [2] differs substantially from linear hydroxyacids and shorter-chain analogs, yielding distinct partitioning behavior in biphasic reaction systems and biological matrices. Substituting an unbranched hydroxyacid or a monofunctional branched acid would alter reaction stoichiometry, product architecture, and physicochemical properties of the resulting derivative — changes that cannot be compensated by simple molar adjustment.

Quantitative Differentiation Evidence for 2-Ethyl-2-(hydroxymethyl)hexanoic Acid (CAS 101051-51-8) vs. Comparators


Hydrogen Bonding Capacity: Quantified Advantage Over 2-Ethylhexanoic Acid

2-Ethyl-2-(hydroxymethyl)hexanoic acid (C9H18O3) possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, whereas 2-ethylhexanoic acid (C8H16O2, CAS 149-57-5) — its closest monofunctional branched analog — possesses only 1 donor and 2 acceptors [1]. This difference stems from the additional primary hydroxyl group absent in 2-ethylhexanoic acid. The increased H-bonding capacity alters solubility parameters and intermolecular interactions in both neat form and formulated systems .

Physicochemical characterization Solubility prediction Formulation science

Rotatable Bond Count: Conformational Flexibility Comparison

2-Ethyl-2-(hydroxymethyl)hexanoic acid contains 6 rotatable chemical bonds, as determined by calculated molecular property analysis . This is 1 additional rotatable bond relative to 2-ethylhexanoic acid (5 rotatable bonds), attributable to the extended chain conformation enabled by the quaternary carbon substitution pattern . The increased rotatable bond count correlates with greater molecular flexibility, which influences entropic contributions to binding, crystallization behavior, and the mechanical properties of derived polymers .

Molecular modeling Drug design Polymer flexibility

Synthetic Route Efficiency: Aldol Condensation vs. Alternative Pathways

Synthesis of 2-ethyl-2-(hydroxymethyl)hexanoic acid via the aldol condensation of butyraldehyde followed by hydrogenation and oxidation yields approximately 81–85% [1]. This route contrasts sharply with the synthesis of structurally related 2,2-bis(hydroxymethyl)alkanoic acids (e.g., 2,2-bis(hydroxymethyl)propionic acid, CAS 4767-03-7), which typically proceed via Cannizzaro reaction pathways with different yield profiles and byproduct burdens. The aldol-based route for the target compound leverages the specific α-substitution pattern enabled by the butyraldehyde feedstock, a pathway not accessible for non-quaternary carbon-containing analogs [2].

Process chemistry Synthetic methodology Yield optimization

LogP Partition Coefficient: Lipophilicity Benchmarking Against Structural Analogs

The calculated LogP (octanol-water partition coefficient) for 2-ethyl-2-(hydroxymethyl)hexanoic acid is 1.6499 [1]. This value represents intermediate lipophilicity relative to the broader class of hydroxycarboxylic acids: shorter-chain analogs such as 2,2-bis(hydroxymethyl)propionic acid (C5H10O4, CAS 4767-03-7) exhibit LogP ≈ -0.2 to 0.3 due to the higher oxygen-to-carbon ratio, while fully alkyl-substituted branched acids without hydroxyl groups (e.g., 2-ethylhexanoic acid) exhibit LogP ≈ 2.7–2.9 [2]. The target compound's LogP of ~1.65 balances aqueous solubility with membrane permeability, a parameter directly relevant to extraction efficiency in biphasic workups and to biological partitioning in pharmaceutical applications [1].

ADME prediction Extraction efficiency Formulation design

Topological Polar Surface Area: Hydrogen Bonding Potential Differentiated from 2-Ethylhexanoic Acid

The topological polar surface area (TPSA) of 2-ethyl-2-(hydroxymethyl)hexanoic acid is 57.53 Ų [1], derived from the contributions of the carboxylic acid group (~37.3 Ų) and the primary hydroxyl group (~20.2 Ų). In contrast, 2-ethylhexanoic acid (CAS 149-57-5), lacking the hydroxymethyl substituent, exhibits a TPSA of approximately 37.3 Ų — a reduction of 20.2 Ų (35%) [2]. This quantitative difference has predictive relevance for passive membrane permeability (compounds with TPSA < 140 Ų generally exhibit favorable oral absorption) and for molecular recognition events in biological systems [1].

Drug-likeness Bioavailability prediction QSAR modeling

Physical State and Melting Behavior vs. 2-Ethylhexanoic Acid

2-Ethyl-2-(hydroxymethyl)hexanoic acid is obtained as a solid at ambient temperature, with a reported melting point of 45–46 °C and the property of crystallizing slowly at room temperature from a viscous oil state . In contrast, 2-ethylhexanoic acid (CAS 149-57-5) is a liquid at 20 °C with a melting point below ambient (typically < -59 °C) and a boiling point of approximately 228 °C [1]. The solid physical state of the target compound at standard laboratory temperatures alters handling, weighing accuracy, and storage requirements relative to the liquid analog. This difference arises directly from the additional hydrogen bonding contributed by the hydroxymethyl group .

Handling properties Formulation processing Storage stability

Evidence-Backed Application Scenarios for 2-Ethyl-2-(hydroxymethyl)hexanoic Acid (CAS 101051-51-8)


Bifunctional Building Block for Specialty Ester Synthesis

The dual reactive sites (carboxyl group and primary hydroxyl) supported by the evidence in Section 3 (2 H-bond donors, 3 H-bond acceptors) enable this compound to serve as a bifunctional monomer in esterification and polycondensation reactions [1]. Unlike monofunctional 2-ethylhexanoic acid, which terminates chain growth at a single ester linkage, 2-ethyl-2-(hydroxymethyl)hexanoic acid can act as both an acyl donor and an alcohol nucleophile, permitting the synthesis of branched polyesters, mixed ester plasticizers, and crosslinked coating resins. The intermediate LogP of 1.6499 further supports predictable partitioning during workup of esterification reactions, while the solid physical state (mp 45–46 °C) facilitates precise stoichiometric control in batch synthesis [2].

Quaternary Carbon Scaffold for Pharmaceutical Intermediates

The quaternary carbon center bearing the hydroxymethyl substituent constitutes a sterically congested, metabolically stable scaffold for pharmaceutical intermediate development [1]. The 6 rotatable bonds documented in Section 3 confer conformational flexibility while the gem-disubstitution pattern resists metabolic oxidation at the α-position — a limitation encountered with linear hydroxyacids. The topological polar surface area of 57.53 Ų and LogP of 1.6499 predict favorable passive permeability characteristics for prodrug derivatives, supporting applications in central nervous system and anti-infective programs where balanced lipophilicity is critical [2].

Lubricant and Plasticizer Ester Precursor

The bifunctional nature of this hydroxyacid permits synthesis of complex ester lubricants and polymeric plasticizers with tunable viscosity and compatibility profiles [1]. The solid physical state (mp 45–46 °C) documented in Section 3 simplifies purification and handling prior to esterification with long-chain alcohols or polyols. The 54% higher TPSA relative to 2-ethylhexanoic acid (57.53 Ų vs. 37.3 Ų) contributes to improved polar compatibility in formulated lubricant packages, while the quaternary carbon branch point confers thermal and oxidative stability to the resulting ester derivatives. Market data confirm lubricant and plasticizer applications as established commercial use cases for this compound [2].

Precursor to Chiral 2-Bromomethyl-2-ethylhexanoic Acid Derivatives

The enantiomerically resolved form of this compound, (2R)-2-ethyl-2-(hydroxymethyl)hexanoic acid (CAS 711603-80-4), serves as a key intermediate in the synthesis of chiral 2-bromomethyl-2-ethylhexanoic acid derivatives [1]. The primary hydroxyl group undergoes selective conversion to a bromomethyl moiety while retaining the carboxylic acid functionality, enabling subsequent stereoselective transformations. The quaternary stereocenter established at the C2 position provides configurational stability resistant to racemization, a property directly attributable to the gem-disubstitution pattern that distinguishes this scaffold from chiral α-hydroxyacids prone to epimerization. This application leverages the precise stereochemical identity of the compound class documented in patent literature [1].

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